chemical properties of 1-Hexadecylpyrrole-2,5-dione for research
chemical properties of 1-Hexadecylpyrrole-2,5-dione for research
An In-depth Technical Guide to the Chemical Properties of 1-Hexadecylpyrrole-2,5-dione for Research Applications
Introduction
1-Hexadecylpyrrole-2,5-dione, also commonly known as N-hexadecylmaleimide, is a derivative of maleimide featuring a long C16 alkyl chain attached to the nitrogen atom. This bifunctional molecule possesses both a highly reactive electrophilic double bond within the maleimide ring and a long, lipophilic hexadecyl tail. This unique combination of properties makes it a valuable tool for researchers and scientists across various disciplines, including drug development, materials science, and bioconjugation. The maleimide moiety serves as a reactive handle for covalent modification, particularly with thiol-containing molecules, while the hexadecyl chain imparts significant hydrophobicity, influencing solubility and enabling interactions with lipid bilayers and other nonpolar environments. This guide provides a comprehensive overview of the chemical properties of 1-Hexadecylpyrrole-2,5-dione, offering insights into its synthesis, characterization, reactivity, and key applications.
Synthesis of 1-Hexadecylpyrrole-2,5-dione
The synthesis of N-substituted maleimides like 1-Hexadecylpyrrole-2,5-dione is typically achieved through a two-step process starting from maleic anhydride and the corresponding primary amine, in this case, hexadecylamine.[1][2] The first step involves the formation of an N-alkyl maleamic acid intermediate, followed by a cyclodehydration reaction to yield the final imide.[1][2]
General Reaction Scheme
The overall synthesis can be depicted as follows:
Caption: General reaction scheme for the synthesis of 1-Hexadecylpyrrole-2,5-dione.
Detailed Experimental Protocol
Step 1: Synthesis of N-Hexadecylmaleamic Acid
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In a round-bottom flask, dissolve maleic anhydride in a suitable solvent such as diethyl ether or toluene.
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Separately, dissolve an equimolar amount of hexadecylamine in the same solvent.
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Slowly add the hexadecylamine solution to the maleic anhydride solution with stirring at room temperature. The reaction is typically exothermic.
-
Continue stirring for 1-2 hours. The N-hexadecylmaleamic acid often precipitates out of the solution as a white solid.
-
Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
Causality: The reaction between the amine and the anhydride is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the amic acid. Using a non-polar solvent helps in the precipitation of the more polar product.
Step 2: Cyclodehydration to 1-Hexadecylpyrrole-2,5-dione
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Suspend the dried N-hexadecylmaleamic acid in a solvent like toluene or xylene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
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Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid or acetic anhydride with sodium acetate.[1][2]
-
Heat the mixture to reflux. The water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.
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Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude 1-Hexadecylpyrrole-2,5-dione by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.
Causality: The cyclodehydration step requires heat and a catalyst to facilitate the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the amide carbonyl, followed by the elimination of a water molecule to form the stable five-membered imide ring. The azeotropic removal of water drives the reaction to completion according to Le Chatelier's principle.
Physicochemical Properties
The physical and chemical properties of 1-Hexadecylpyrrole-2,5-dione are influenced by both the polar maleimide head and the long, nonpolar alkyl tail.
| Property | Value |
| Molecular Formula | C₂₀H₃₅NO₂ |
| Molecular Weight | 321.50 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported, but expected to be a low-melting solid. For comparison, N-dodecylmaleimide has a melting point of 43-45 °C. |
| Solubility | Soluble in nonpolar organic solvents like hexane, chloroform, and toluene. Limited solubility in polar solvents like water. |
| Lipophilicity | High, due to the C16 alkyl chain. |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of synthesized 1-Hexadecylpyrrole-2,5-dione.
¹H NMR Spectroscopy
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Alkyl Chain Protons (δ 0.8-1.7 ppm): The majority of the protons on the hexadecyl chain will appear as a series of multiplets in the upfield region. The terminal methyl group (CH₃) will be a triplet around δ 0.88 ppm. The methylene group adjacent to the nitrogen will be shifted downfield.
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Methylene Protons adjacent to Nitrogen (N-CH₂) (δ ~3.5 ppm): These protons will appear as a triplet.
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Olefinic Protons of the Maleimide Ring (δ ~6.7 ppm): The two equivalent protons on the double bond of the maleimide ring will appear as a sharp singlet.[1]
¹³C NMR Spectroscopy
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Alkyl Chain Carbons (δ ~14-32 ppm): The carbons of the hexadecyl chain will resonate in the upfield region.
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Methylene Carbon adjacent to Nitrogen (N-CH₂) (δ ~38 ppm): This carbon will be shifted downfield compared to the other methylene carbons in the chain.
-
Olefinic Carbons of the Maleimide Ring (C=C) (δ ~134 ppm): The two equivalent carbons of the double bond will show a single peak.
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Carbonyl Carbons (C=O) (δ ~170 ppm): The two equivalent carbonyl carbons of the imide will appear in the downfield region.
Infrared (IR) Spectroscopy
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C-H stretching (alkyl): ~2850-2960 cm⁻¹
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C=O stretching (imide): Two characteristic bands around 1700 cm⁻¹ and 1770 cm⁻¹ (symmetric and asymmetric stretching).
-
C=C stretching (alkene): ~1600-1650 cm⁻¹
-
C-N stretching: ~1380 cm⁻¹
Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (321.50 g/mol ). Fragmentation patterns would likely involve the loss of the alkyl chain.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Hexadecylpyrrole-2,5-dione is dominated by the electrophilic nature of the carbon-carbon double bond in the maleimide ring.
Michael Addition with Thiols
This is one of the most important reactions of maleimides, forming the basis of many bioconjugation strategies. Thiols readily add across the double bond in a Michael-type addition reaction to form a stable thioether linkage.[3][4]
Caption: Michael addition of a thiol to 1-Hexadecylpyrrole-2,5-dione.
The reaction is highly efficient and proceeds under mild conditions, typically at pH values between 6.5 and 7.5. This pH range ensures that the thiol is sufficiently deprotonated to its more nucleophilic thiolate form without causing significant hydrolysis of the maleimide ring.
Diels-Alder Reactions
The electron-deficient double bond of the maleimide ring makes it an excellent dienophile in Diels-Alder reactions.[5] It can react with a wide range of conjugated dienes to form cyclic adducts.
Caption: Diels-Alder reaction of 1-Hexadecylpyrrole-2,5-dione with a conjugated diene.
This reaction is useful for the synthesis of complex cyclic structures and for crosslinking in polymer chemistry.
Polymerization
1-Hexadecylpyrrole-2,5-dione can undergo polymerization through its double bond, either by free-radical or other polymerization mechanisms. The resulting polymers will have long alkyl side chains, which can be used to tailor the physical properties of the material, such as its hydrophobicity and solubility.
Hydrolysis of the Maleimide Ring
Under basic conditions (pH > 8), the maleimide ring is susceptible to hydrolysis, leading to the formation of a maleamic acid derivative.[6] This ring-opening reaction can be a concern in bioconjugation applications where long-term stability in basic environments is required. However, the resulting thioether adduct from the Michael addition is generally stable under physiological conditions.
Applications in Research
The unique properties of 1-Hexadecylpyrrole-2,5-dione make it a versatile tool in several areas of research:
-
Bioconjugation and Labeling: The high reactivity of the maleimide group towards thiols makes it ideal for covalently attaching the hydrophobic hexadecyl chain to proteins, peptides, and other biomolecules containing cysteine residues.[6] This can be used to create lipidated proteins for studying protein-membrane interactions or to develop targeted drug delivery systems.
-
Drug Delivery: The lipophilic nature of the hexadecyl chain can be exploited to enhance the association of drugs with lipid-based nanocarriers like liposomes and micelles, potentially improving drug loading and stability.
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Materials Science: As a monomer, it can be used to synthesize functional polymers with long alkyl side chains, which can be used to create hydrophobic coatings, self-assembling materials, and functional surfaces.
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Antimicrobial and Cytostatic Research: N-substituted maleimides have shown antimicrobial and cytostatic activities.[1][7] The long alkyl chain of 1-Hexadecylpyrrole-2,5-dione might enhance its ability to interact with and disrupt microbial cell membranes.
Conclusion
1-Hexadecylpyrrole-2,5-dione is a valuable and versatile chemical tool for researchers. Its straightforward synthesis, well-defined reactivity, and unique combination of a reactive maleimide group and a long lipophilic alkyl chain provide a wide range of opportunities for innovation in bioconjugation, drug delivery, and materials science. Understanding its chemical properties is key to effectively harnessing its potential in these and other emerging research areas.
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